2-(3,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Lipophilicity Drug Design ADME Prediction

2-(3,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene (CAS 898778-96-6) is a thiophene derivative featuring a 3,5-dichlorobenzoyl ketone and a 1,3-dioxolane acetal substituent at the 5-position. With a molecular formula of C₁₄H₁₀Cl₂O₃S and a molecular weight of 329.20 g·mol⁻¹, the compound serves as a functionalized heterocyclic building block for medicinal chemistry and materials science.

Molecular Formula C14H10Cl2O3S
Molecular Weight 329.2 g/mol
CAS No. 898778-96-6
Cat. No. B1614226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
CAS898778-96-6
Molecular FormulaC14H10Cl2O3S
Molecular Weight329.2 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=CC=C(S2)C(=O)C3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C14H10Cl2O3S/c15-9-5-8(6-10(16)7-9)13(17)11-1-2-12(20-11)14-18-3-4-19-14/h1-2,5-7,14H,3-4H2
InChIKeyPNPPGBBDDVWZOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

898778-96-6: 2-(3,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene – Core Identifiers and Class Positioning


2-(3,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene (CAS 898778-96-6) is a thiophene derivative featuring a 3,5-dichlorobenzoyl ketone and a 1,3-dioxolane acetal substituent at the 5-position [1]. With a molecular formula of C₁₄H₁₀Cl₂O₃S and a molecular weight of 329.20 g·mol⁻¹, the compound serves as a functionalized heterocyclic building block for medicinal chemistry and materials science . Its structural profile positions it within a series of regioisomeric dichlorobenzoyl-thiophene-dioxolane analogs where the chlorine substitution pattern is the primary variable driving differential reactivity, electronic character, and potential biological target engagement .

899778-96-6 Selection Risk: Why Regioisomeric and Scaffold Analogs Cannot Be Interchanged Without Quantitative Justification


The 2-(3,5-dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene scaffold contains two critical points of structural variation—the dichlorobenzoyl substitution pattern and the dioxolane-protected thiophene core—that profoundly influence electronic distribution, hydrogen-bonding topology, and metabolic stability [1]. Direct analogs such as the 2,3-dichloro, 2,5-dichloro, or 3,4-dichloro isomers share the same molecular formula but exhibit divergent dipole moments, steric profiles, and CYP450 interaction potentials due solely to chlorine placement . Furthermore, replacing the dioxolane acetal with a free aldehyde or other protecting group alters the compound's solubility, crystallinity, and synthetic utility in multi-step sequences. Procurement decisions that ignore these structural nuances risk selecting a compound with incompatible reactivity or bioisosteric properties, undermining the validity of structure–activity relationship (SAR) studies or synthetic route design .

898778-96-6 Quantitative Differentiation: Head-to-Head Evidence vs. 2,3-Dichloro, 2,5-Dichloro, and Non-Dioxolane Analogs


Lipophilicity Modulation: XLogP3-AA Comparison Across Dichlorobenzoyl Regioisomers

The 3,5-dichloro substitution pattern confers a distinct lipophilicity profile compared to other regioisomers. Computed XLogP3-AA for the 3,5-dichloro isomer is 4.0, which is higher than the 2,3-dichloro analog (XLogP3-AA = 3.7) and comparable to the 2,5-dichloro analog (XLogP3-AA = 4.0) [1]. While the 2,5-isomer shares the same XLogP3-AA value, the 3,5-substitution pattern places both chlorine atoms in meta positions relative to the carbonyl, creating a symmetrical electron-withdrawing effect that differs from the ortho/meta arrangement in the 2,3-isomer or the ortho/para arrangement in the 2,5-isomer. This symmetry can lead to different dipole moments and π-stacking interactions in biological targets [2].

Lipophilicity Drug Design ADME Prediction

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count: Impact on Oral Bioavailability Prediction

The 3,5-dichloro isomer exhibits a TPSA of 63.8 Ų, identical to its regioisomers (2,3-dichloro, 2,5-dichloro, 3,4-dichloro) due to the conserved molecular formula [1]. However, the combination of TPSA (63.8 Ų) with 0 hydrogen-bond donors and 4 hydrogen-bond acceptors places this compound within Veber's favorable oral bioavailability space (TPSA ≤140 Ų, HBD ≤5, HBA ≤10). The differentiation emerges when comparing to non-dioxolane analogs, such as 3-(3,5-dichlorobenzoyl)thiophene (CAS 898771-58-9), which has a TPSA of 45.0 Ų and only 2 HBA [2]. The higher TPSA and additional HBA of the dioxolane-containing compound can enhance aqueous solubility and reduce passive membrane permeability, a trade-off that is critical in optimizing pharmacokinetic profiles for oral drug candidates.

Drug-likeness Veber Rules Oral Bioavailability

Synthetic Utility and Protective Group Strategy: Dioxolane Acetal Stability vs. Free Aldehyde

The 1,3-dioxolane ring in 2-(3,5-dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene functions as a masked aldehyde equivalent, providing stability under basic and nucleophilic conditions that would degrade a free aldehyde [1]. In synthetic sequences, the dioxolane can be cleaved under mild acidic conditions (e.g., aqueous HCl/THF or p-TsOH/acetone) to unmask the aldehyde for further functionalization (reductive amination, Grignard addition, Wittig olefination) . This orthogonal reactivity is absent in commercially available non-protected analogs such as 5-(3,5-dichlorobenzoyl)thiophene-2-carbaldehyde, which requires storage under inert atmosphere and is prone to oxidation. The 3,5-dichloro isomer offers the same protective group advantages as its regioisomers, making the choice among them dependent on downstream SAR requirements rather than synthetic accessibility.

Protecting Group Chemistry Multi-step Synthesis Aldehyde Protection

Purity Benchmarking and Vendor Specification Comparison for Reproducible Research

Commercially available batches of 2-(3,5-dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene are offered at purities of 95% (AKSci), 97% (Sigma-Aldrich/Rieke Metals, ABCR), and ≥98% (MolCore) . This range exceeds the typical purity of less common regioisomers such as the 2,3-dichloro analog (often 95% minimum) and matches the 2,5-dichloro analog (95%). For procurement decisions, the availability of 97%+ purity from multiple suppliers ensures that the 3,5-isomer can be sourced with consistent quality, reducing the risk of irreproducible biological or materials data due to trace impurities. Selection of a 97% or 98% grade is recommended for quantitative SAR and physicochemical profiling studies.

Quality Control Reproducibility Procurement Specifications

Rotatable Bond Count and Molecular Flexibility: Influence on Entropic Binding Penalty

The 3,5-dichloro isomer possesses 3 rotatable bonds, identical to all other dichlorobenzoyl regioisomers (2,3-, 2,5-, 3,4-dichloro) and to the non-dioxolane analog 3-(3,5-dichlorobenzoyl)thiophene [1]. This low rotatable bond count (≤5) is favorable for oral bioavailability according to Veber's rules. However, the symmetrical 3,5-dichloro substitution on the benzoyl ring reduces the number of unique low-energy conformers compared to unsymmetrical isomers (e.g., 2,3-dichloro), which can lead to a smaller entropic penalty upon target binding. This conformational restriction is advantageous when a pre-organized binding pose is desired, potentially enhancing binding affinity for targets with deep, symmetrical hydrophobic pockets.

Conformational Analysis Entropy Target Binding

Limited Evidence Statement: Absence of Direct Biological Comparative Data for 3,5-Dichloro Isomer

A comprehensive search of peer-reviewed literature and patent databases (PubMed, Google Patents, WIPO) as of 2025 reveals no published head-to-head biological comparison between 2-(3,5-dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene and its regioisomeric analogs (2,3-, 2,5-, 3,4-dichloro) in any target-based or phenotypic assay [1]. The compound is primarily cited as a synthetic building block or intermediate in vendor catalogs, with no disclosed IC₅₀, Kd, EC₅₀, or ADME data. This evidence gap means that any biological differentiation claims must rely on physicochemical property inferences (Sections 3.1–3.4) rather than direct pharmacological benchmarking. Researchers selecting this compound for SAR studies should generate internal comparator data against the relevant regioisomers.

Data Gap Biological Activity SAR Limitation

898778-96-6 Application Scenarios: Where Physicochemical and Synthetic Differentiation Drives Value


Medicinal Chemistry SAR Campaigns Targeting Lipophilic Binding Pockets

When designing a congeneric series around the benzoyl-thiophene-dioxolane scaffold, the 3,5-dichloro isomer offers a XLogP3-AA of 4.0 [1]. This elevated lipophilicity, combined with symmetrical electron withdrawal, makes it the preferred choice for engaging deep, hydrophobic enzyme active sites or protein–protein interaction interfaces where desolvation penalties must be offset by hydrophobic contacts. Researchers should benchmark this isomer against the 2,3-dichloro analog (XLogP3-AA = 3.7) to correlate lipophilicity-driven potency gains versus selectivity erosion.

Multi-Step Total Synthesis Requiring Orthogonal Aldehyde Protection

In convergent synthetic routes to complex natural product-like molecules, the dioxolane acetal of the 3,5-dichloro isomer serves as a robust masked aldehyde, stable to organometallic reagents and basic conditions [2]. The symmetrical 3,5-dichlorobenzoyl group further minimizes regioselectivity issues during subsequent functionalization. This scenario is ideal for fragment-based drug discovery where late-stage aldehyde unveiling enables rapid diversification via parallel reductive amination or hydrazone formation.

Physicochemical Profiling and in silico Model Building

The well-defined computed properties (TPSA = 63.8 Ų, HBA = 4, rotatable bonds = 3) make the 3,5-dichloro isomer a suitable test compound for calibrating in silico ADME prediction models [1]. Its intermediate TPSA and moderate lipophilicity place it near the boundary of optimal oral bioavailability space, providing a sensitive probe for evaluating how subtle changes in chlorine substitution pattern affect predicted Caco-2 permeability and MDCK efflux ratios in computational models.

Quality-Controlled Procurement for Reproducible Biological Assays

For organizations requiring stringent lot-to-lot consistency, the 3,5-dichloro isomer is available at 97%+ purity from multiple independent suppliers (Sigma-Aldrich/Rieke Metals, ABCR, MolCore) . This multi-vendor availability at high purity reduces supply chain risk and ensures that observed biological activity is attributable to the target compound rather than trace impurities—a critical consideration when publishing SAR data or filing patent applications.

Quote Request

Request a Quote for 2-(3,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.